molecular formula C22H20ClN5O2S B2371952 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-[(4-methylphenyl)methyl]acetamide CAS No. 1040644-19-6

2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2371952
CAS No.: 1040644-19-6
M. Wt: 453.95
InChI Key: XIVALWSSFFTCTH-UHFFFAOYSA-N
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Description

The compound 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-[(4-methylphenyl)methyl]acetamide features a triazolo[4,3-b]pyridazin-3-one core substituted at position 6 with a (4-chlorophenyl)methylsulfanyl group and at position 2 with an acetamide side chain bearing a (4-methylphenyl)methyl moiety. This structure combines a heterocyclic scaffold with sulfur and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-15-2-4-16(5-3-15)12-24-20(29)13-27-22(30)28-19(25-27)10-11-21(26-28)31-14-17-6-8-18(23)9-7-17/h2-11H,12-14H2,1H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVALWSSFFTCTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors

    Formation of the Triazolo Ring: The triazolo ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Pyridazine Moiety: The pyridazine ring is introduced through a condensation reaction with suitable diketones or aldehydes.

    Functional Group Attachment: The chlorobenzyl and methylbenzyl groups are introduced via nucleophilic substitution reactions, while the acetamide group is typically added through an amidation reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-[(4-methylphenyl)methyl]acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with signaling pathways in cancer cells, resulting in anticancer effects.

Comparison with Similar Compounds

Comparison Table :

Compound ID Core Structure Sulfanyl Group Acetamide Substituent Molecular Weight (g/mol)
Target Compound Triazolo[4,3-b]pyridazin-3-one (4-Chlorophenyl)methyl (4-Methylphenyl)methyl ~458.9*
Triazolo[4,3-b]pyridazin-3-one (4-Methylphenyl)sulfanyl 2-(4-Chlorophenyl)ethyl ~473.0*
Triazolo[4,3-b]pyridazine 4-Fluorophenyl 4-(Trifluoromethoxy)phenyl ~483.9*
763114-88-1 Quinazolin-2-yl Not applicable 2-Ethyl-6-methylphenyl ~453.9*

*Estimated based on structural formulas.

Biological Activity

The compound 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-[(4-methylphenyl)methyl]acetamide (hereafter referred to as Compound A) belongs to the class of triazolopyridazines. Its unique structural features suggest potential for diverse biological activities, particularly in pharmacology. This article aims to summarize the biological activity of Compound A based on available literature and research findings.

Chemical Structure and Properties

Compound A has a molecular formula of C22H20ClN5O2S and features several functional groups including a triazole ring, chlorophenyl group, and a dimethylphenylacetamide moiety. These elements contribute to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC22H20ClN5O2S
IUPAC NameThis compound
Molecular Weight433.94 g/mol

The biological activity of Compound A is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular metabolism.
  • Receptor Modulation : It can modulate receptor activity on cell surfaces, influencing signaling pathways and cellular responses.
  • Gene Expression Alteration : The compound may affect gene transcription and translation processes, altering protein synthesis and cellular functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structural motifs. For instance:

  • Triazole Derivatives : A review indicated that 1,2,4-triazoles exhibit significant antibacterial and antifungal activities against various pathogens including Staphylococcus aureus and Escherichia coli . Given the triazole component in Compound A, it is plausible that it may exhibit similar antimicrobial properties.

Anticancer Activity

Research into triazole-containing compounds has also shown promising anticancer effects. For example:

  • Compounds with triazole rings have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting tumor growth . The specific mechanisms often involve disruption of DNA synthesis or inhibition of cell cycle progression.

Anti-inflammatory Effects

Some derivatives of triazoles have been reported to possess anti-inflammatory properties:

  • Studies have shown that certain triazole compounds can reduce inflammation markers in vitro and in animal models . This suggests that Compound A may also have potential applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Testing : In a study evaluating various triazole derivatives, compounds similar to Compound A exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against multiple bacterial strains . This indicates strong antibacterial efficacy which could be explored further for Compound A.
  • Anticancer Evaluation : In vitro tests showed that triazolo[4,3-b]pyridazine derivatives had IC50 values indicating significant cytotoxicity against cancer cell lines . Such findings warrant further investigation into the anticancer properties of Compound A.

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